molecular formula C13H16BFN2O2 B1525922 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-64-4

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1525922
CAS No.: 1186334-64-4
M. Wt: 262.09 g/mol
InChI Key: RAQASWRRBFTDND-UHFFFAOYSA-N
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Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (FMTI) is an organic compound belonging to the class of 1H-indazoles, a group of compounds that are of interest due to their potential applications in scientific research. FMTI has been shown to have a number of interesting properties, such as its ability to act as an inhibitor of enzymes and its ability to modulate receptor-mediated signal transduction pathways.

Scientific Research Applications

Imaging of Tumor Hypoxia

Fluoromisonidazole (FMISO), sharing structural similarities with the compound , binds selectively to hypoxic cells in vitro and in vivo. This compound, labeled with fluorine-18, allows for precise detection of tissue uptake through positron emission transaxial tomography (PETT). Initial studies on human malignancies have indicated the potential of FMISO PETT imaging for non-invasive assessment of tumor hypoxia, which could be crucial for predicting tumor response to conventional radiotherapy and enhancing the understanding of tumor hypoxia in human oncology (Koh et al., 1992).

Tracking Amyloid Plaque Deposition in Alzheimer’s Disease

A novel PET tracer, BF-227, shows promise in the in vivo detection of amyloid plaques in Alzheimer’s disease (AD) brains. Applied to subjects with mild cognitive impairment (MCI) and AD, BF-227-PET exhibited increased uptake in neocortical areas and striatum. Its diagnostic performance surpassed that of FDG–PET in AD cases, indicating its potential as an effective technology for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).

In Vivo Visualization of Alpha-Synuclein Deposition

In multiple system atrophy, a condition characterized by the presence of intracellular inclusion bodies composed mainly of alpha-synuclein fibrils, the compound 2-[2-(2-dimethylaminothiazol-5-yl)ethenyl]-6-[2-(fluoro)ethoxy] benzoxazole has been used for in vivo visualization of alpha-synuclein deposition. PET scans using carbon-11-labelled versions of this compound demonstrated high distribution volumes in brain areas rich in glial cytoplasmic inclusion, indicating its potential as a surrogate marker for monitoring intracellular alpha-synuclein deposition in living brains (Kikuchi et al., 2010).

Properties

IUPAC Name

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQASWRRBFTDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-64-4
Record name 7-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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